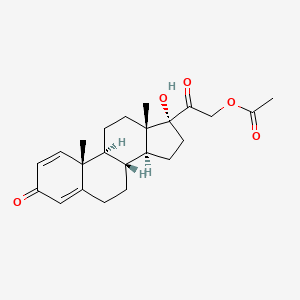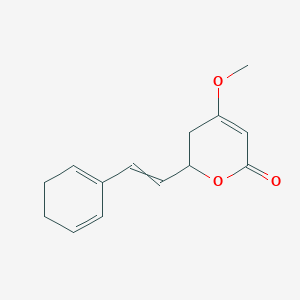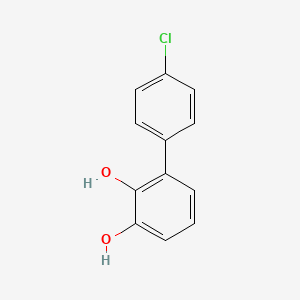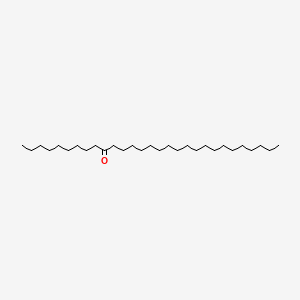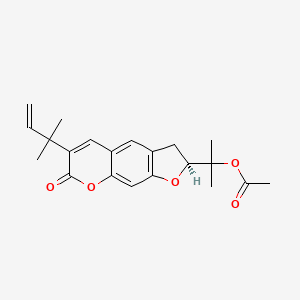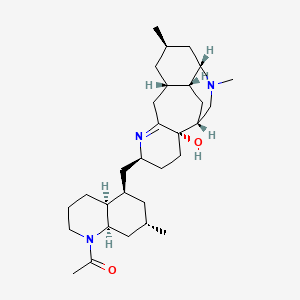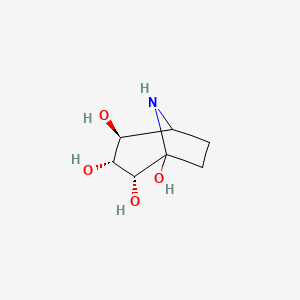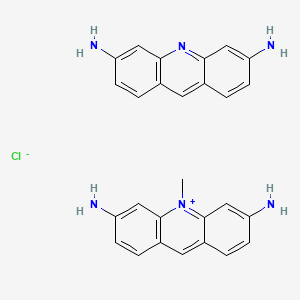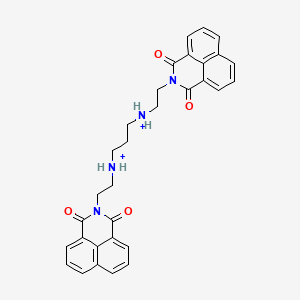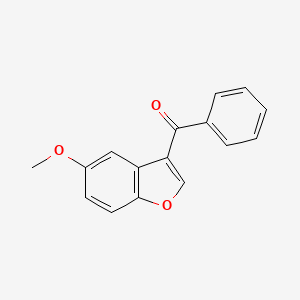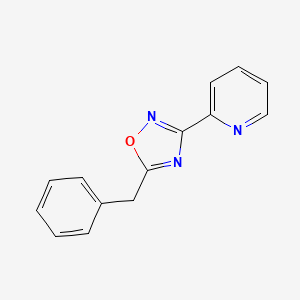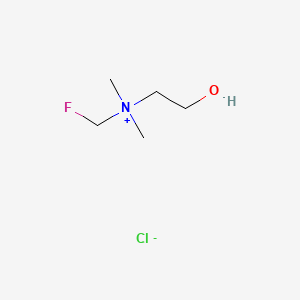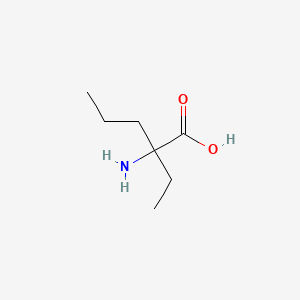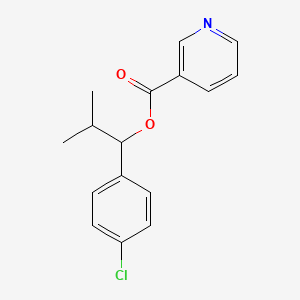
Nicoclonate
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du Nicloclonate implique l'estérification de l'acide nicotinique avec le 1-(4-chlorophényl)-2-méthylpropanol. La réaction se produit généralement en présence d'un agent déshydratant tel que le chlorure de thionyle ou la dicyclohexylcarbodiimide (DCC) pour faciliter la formation de la liaison ester .
Méthodes de production industrielle : La production industrielle de Nicloclonate suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et un contrôle précis des conditions de réaction pour garantir un rendement et une pureté élevés. Le produit final est souvent purifié par recristallisation à partir du méthanol et de l'eau .
Analyse Des Réactions Chimiques
Types de réactions : Le Nicloclonate subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le Nicloclonate peut être oxydé pour former les acides carboxyliques correspondants.
Réduction : Il peut être réduit pour former des dérivés d'alcool.
Substitution : Le Nicloclonate peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe ester.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés.
Substitution : Des nucléophiles comme les ions hydroxyde (OH-) ou les amines (NH2-) sont couramment utilisés.
Principaux produits formés :
Oxydation : Acides carboxyliques.
Réduction : Dérivés d'alcool.
Substitution : Divers esters et amides substitués.
4. Applications de la recherche scientifique
Le Nicloclonate a une large gamme d'applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme réactif en synthèse organique et comme précurseur d'autres composés chimiques.
Biologie : Étudié pour ses effets sur le métabolisme lipidique et ses utilisations thérapeutiques potentielles.
Médecine : Investigué pour ses propriétés antilipémiantes et son utilisation potentielle dans le traitement de l'hyperlipidémie.
Industrie : Utilisé dans la production de produits pharmaceutiques et comme intermédiaire dans la fabrication chimique.
5. Mécanisme d'action
Le Nicloclonate exerce ses effets principalement par son interaction avec les voies du métabolisme lipidique. On pense qu'il inhibe la synthèse des triglycérides et du cholestérol dans le foie, ce qui entraîne une diminution des taux de ces lipides dans le sang. Les cibles moléculaires et les voies exactes impliquées sont encore à l'étude, mais on sait qu'il affecte les enzymes impliquées dans la biosynthèse des lipides .
Composés similaires :
Acide nicotinique :
Clofibrate : Un autre agent antilipémiant avec un mécanisme d'action différent, mais une utilisation thérapeutique similaire.
Gemfibrozil : Un agent hypolipidémiant qui agit en activant les récepteurs activés par les proliférateurs de peroxysomes (PPAR).
Unicité : Le Nicloclonate est unique par sa structure d'ester spécifique, qui peut contribuer à ses propriétés pharmacocinétiques et pharmacodynamiques distinctes par rapport à d'autres agents antilipémiants .
Applications De Recherche Scientifique
Nicoclonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its effects on lipid metabolism and potential therapeutic uses.
Medicine: Investigated for its antilipemic properties and potential use in treating hyperlipidemia.
Industry: Used in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mécanisme D'action
Nicoclonate exerts its effects primarily through its interaction with lipid metabolism pathways. It is believed to inhibit the synthesis of triglycerides and cholesterol in the liver, leading to reduced levels of these lipids in the blood. The exact molecular targets and pathways involved are still under investigation, but it is known to affect enzymes involved in lipid biosynthesis .
Comparaison Avec Des Composés Similaires
Nicotinic Acid:
Clofibrate: Another antilipemic agent with a different mechanism of action but similar therapeutic use.
Gemfibrozil: A lipid-lowering agent that works by activating peroxisome proliferator-activated receptors (PPARs).
Uniqueness: Nicoclonate is unique in its specific ester structure, which may contribute to its distinct pharmacokinetic and pharmacodynamic properties compared to other antilipemic agents .
Propriétés
IUPAC Name |
[1-(4-chlorophenyl)-2-methylpropyl] pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-11(2)15(12-5-7-14(17)8-6-12)20-16(19)13-4-3-9-18-10-13/h3-11,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPXHQUWVYMTDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)Cl)OC(=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20871951 | |
| Record name | Nicoclonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20871951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10571-59-2 | |
| Record name | Nicoclonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10571-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nicoclonate [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010571592 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nicoclonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20871951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nicoclonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.039 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NICOCLONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9I4T8U1887 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


